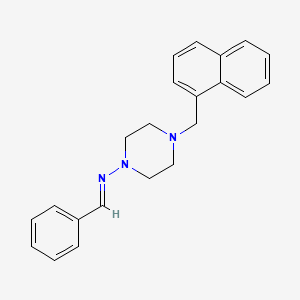![molecular formula C17H14BrNO2S2 B11678344 (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est une molécule organique synthétique appartenant à la classe des thiazolidinones. Les thiazolidinones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Ce composé particulier présente une structure unique avec un cycle furane, un groupe phényle bromé et un noyau thiazolidinone, ce qui en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle furane : Le cycle furane peut être synthétisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Formation du noyau thiazolidinone : Le noyau thiazolidinone est formé par réaction d'un dérivé de la thiourée avec une α-halocétone sous reflux.
Couplage final : La dernière étape implique le couplage du dérivé furane bromé avec le noyau thiazolidinone en conditions basiques pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèse automatisée et de techniques de purification pour assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one : subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique, permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans l'éthanol, hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation de dérivés thiazolidinones réduits.
Substitution : Formation de dérivés phényliques substitués.
Applications de recherche scientifique
(5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one : a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.
Médecine : Enquête sur son activité anticancéreuse et son potentiel en tant qu'agent thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé est censé exercer ses effets par :
Liaison aux enzymes : Inhibition des enzymes clés impliquées dans les processus cellulaires.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs pour modifier les voies de signalisation cellulaire.
Induction de l'apoptose : Déclenchement de la mort cellulaire programmée dans les cellules cancéreuses par les voies mitochondriales.
Applications De Recherche Scientifique
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparaison Avec Des Composés Similaires
(5E)-5-{[5-(2-Bromo-4-méthylphényl)furan-2-YL]méthylidène}-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one : peut être comparé à d'autres dérivés de la thiazolidinone :
Composés similaires : Thiazolidine-2,4-dione, 2-aminothiazole, 2-mercaptobenzothiazole.
Unicité : La présence du groupe phényle bromé et du cycle furane le distingue des autres thiazolidinones, ce qui pourrait améliorer son activité biologique et sa spécificité.
La structure unique et la réactivité variée de ce composé en font un sujet précieux pour la recherche en cours dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C17H14BrNO2S2 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14BrNO2S2/c1-3-19-16(20)15(23-17(19)22)9-11-5-7-14(21-11)12-6-4-10(2)8-13(12)18/h4-9H,3H2,1-2H3/b15-9+ |
Clé InChI |
LFZSBOVLKQGJGG-OQLLNIDSSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11678264.png)
![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)
![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)

![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B11678310.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)
